molecular formula C21H23N3O4 B4236249 N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B4236249
M. Wt: 381.4 g/mol
InChI Key: ITEISEMNXCWDRK-UHFFFAOYSA-N
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Description

“N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a propanamide group (a three-carbon chain with a terminal amide group). The compound also has ethoxy and methoxy substituents, which are ether groups attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzyl group, the oxadiazole ring, and the propanamide group would all contribute to the overall structure. The ethoxy and methoxy substituents could potentially influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For this compound, the presence of the polar amide group and the nonpolar benzyl group could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Fluorescent Materials and OLEDs

The pyrazinacenes and other heteroacenes, including AKOS000635535, are highly fluorescent compounds. Their potential applications extend to organic electronic devices, such as organic light-emitting diodes (OLEDs) . Researchers have synthesized highly fluorescent pyrazinacenes with solubility-enhancing groups, which could be useful in developing efficient OLED materials.

Glassy Gels and Material Toughness

AKOS000635535 contains a benzyl group, which can influence material properties. Researchers have recently created a new class of materials called “glassy gels.” These materials are very hard and difficult to break, even though they contain over 50% liquid. The combination of glassy gels with the unique structure of AKOS000635535 could lead to novel materials with exceptional toughness .

Therapeutic Potential

While not directly studied for therapeutic use, AKOS000635535’s structure suggests potential bioactivity. Researchers have synthesized related compounds with imidazole moieties, which have shown promise in various biological contexts . Investigating AKOS000635535’s interactions with biological targets could reveal novel therapeutic applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide a mechanism of action .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any bioactive properties it may have .

properties

IUPAC Name

N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-27-17-10-9-16(13-18(17)26-2)21-23-20(28-24-21)12-11-19(25)22-14-15-7-5-4-6-8-15/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEISEMNXCWDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 5
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N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Reactant of Route 6
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N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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